1,2-Didecanoyl-sn-glycero-3-phosphate
Overview
Description
1,2-Didecanoyl-sn-glycero-3-phosphate (DDGP) is a phospholipid that plays a key role in the metabolism and transport of lipids in biological systems. It is an important component of biological membranes and is found in high concentrations in the outer leaflet of the plasma membrane and in many intracellular membranes. It is a type of phosphatidic acid, which is a minor constituent of biological membranes and is a simplest glycerophospholipid .
Molecular Structure Analysis
This compound is a kind of phosphatidic acid, which has a glycerol backbone with phosphate present at the C-3 position . It is a minor constituent of biological membranes and is a simplest glycerophospholipid .
Chemical Reactions Analysis
This compound is a reactant in various chemical reactions. The feature employs a Neural Network model to accurately predict essential reaction conditions such as solvent, reagent, catalyst, temperature, and solvent score.
Physical and Chemical Properties Analysis
The molecular weight of this compound is 502.6 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . It also has a rotatable bond count of 24 .
Scientific Research Applications
Lipid Assemblies and Membrane Properties
1,2-Bis(dihydrophytyl)glycero-3-phosphate, an analog of archaebacterial lipids, demonstrates significant potential in forming stable liposomal assemblies. These assemblies can store carboxyfluorescein at high temperatures, possess a large negative zeta-potential, and exhibit a consistent phase from -20 to 80 °C. Such properties are pivotal for applications in high-temperature biochemistry and nanotechnology (Yamauchi, Togawa, & Kinoshita, 1993).
Chemical Synthesis and Model Compounds
The chemical synthesis of various 1,2-dialkyl-sn-glycero-3-phosphates has been explored, providing model compounds for further biochemical studies. These synthetic approaches are crucial for understanding the structural and functional aspects of similar phospholipids in biological membranes (Chen & Barton, 1970).
Glycerol Reorientation and Phospholipid Biosynthesis
Studies on macrophage-like cells have shown that glycerol reorientation during the conversion of phosphatidylglycerol to bis(monoacylglycerol)phosphate plays a significant role in the unique stereoconfiguration of this lipid, which may contribute to its physiological function (Thornburg, Miller, Thuren, King, & Waite, 1991).
Enzymatic Activities in Lipid Metabolism
Investigations into the role of transacylase and phospholipases in the synthesis of bis(monoacylglycero)phosphate have provided insights into the enzymatic pathways involved in lipid metabolism in macrophages. This understanding is vital for comprehending lipid-related cellular processes and diseases (Amidon, Brown, & Waite, 1996).
Acyltransferase Activity and Brain Function
The presence and characterization of 1-alkyl-sn-glycero-3-phosphate acyltransferase in rat brain microsomes highlight the enzyme's role in the brain's lipid metabolism. This acyltransferase is critical for synthesizing ether lipids, which are essential components of brain tissue (Fleming & Hajra, 1977).
Platelet Aggregation and Intracellular Signaling
Decanoyl lysophosphatidic acid's role in platelet aggregation, through an extracellular action, provides insights into the mechanisms of platelet activation and signaling pathways. This finding has implications in understanding cardiovascular diseases and developing therapeutic strategies (Watson, McConnell, & Lapetina, 1985).
Membrane Biophysics and Computational Studies
Molecular simulation studies of mixed DPPC/DPPE bilayers, including 1,2-dipalmitoyl-sn-glycero-3-phosphocholine and related compounds, help in understanding the biophysical properties of cell membranes. Such research is crucial for drug delivery systems and understanding cell membrane dynamics (Leekumjorn & Sum, 2006).
Mechanism of Action
Target of Action
1,2-Didecanoyl-sn-glycero-3-phosphate primarily targets the lipid bilayer of cells . It is a component of the lipid bilayer and plays a crucial role in maintaining the structural integrity of cells .
Mode of Action
This compound interacts with its target by integrating into the lipid bilayer. It can form stable bilayers and vesicles, which are essential for various cellular processes . It may also be used to activate protein kinase C (PKC), a key enzyme involved in signal transduction and regulation of various cellular activities .
Biochemical Pathways
It is known to play a role in the formation of bicelle membranes, which are oriented by magnetic fields . These bicelle membranes are used for hydrophobic peptide studies .
Pharmacokinetics
It has been used as an absorption enhancer to improve the nasal absorption of human growth hormone in rabbits .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role in the lipid bilayer. By forming stable bilayers and vesicles, it helps maintain cell structure and function . Its potential activation of PKC could also lead to various cellular responses .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the stability of the bilayers and vesicles it forms could be affected by temperature and pH . More research is needed to fully understand how environmental factors influence its action.
Properties
IUPAC Name |
sodium;[(2R)-2,3-di(decanoyloxy)propyl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45O8P.Na/c1-3-5-7-9-11-13-15-17-22(24)29-19-21(20-30-32(26,27)28)31-23(25)18-16-14-12-10-8-6-4-2;/h21H,3-20H2,1-2H3,(H2,26,27,28);/q;+1/p-1/t21-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHWEENUNNUSBE-ZMBIFBSDSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44NaO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677130 | |
Record name | Sodium (2R)-2,3-bis(decanoyloxy)propyl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
502.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
321883-64-1 | |
Record name | Sodium (2R)-2,3-bis(decanoyloxy)propyl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the inclusion of 1,2-Didecanoyl-sn-glycero-3-phosphate (sodium salt) in the etoposide nanoemulsion formulation contribute to increased oral bioavailability?
A1: The study demonstrates that this compound (sodium salt) forms an ionic complex with the cationic N α-deoxycholyl-l-lysyl-methylester. This complex, when incorporated into the etoposide-loaded nanoemulsion (ELNE), significantly improves the drug's permeability across artificial membranes and Caco-2/HT29-MTX-E12 cell monolayers, a model for intestinal absorption []. This enhanced permeability is attributed to several factors, including:
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